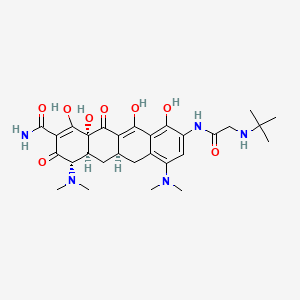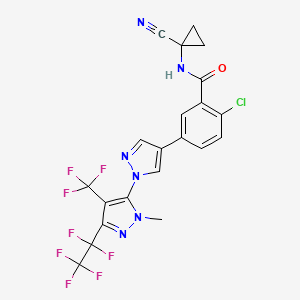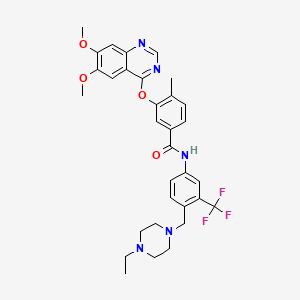
Tovinontrine
Descripción general
Descripción
Tovinontrine is a highly selective inhibitor of phosphodiesterase 9 (PDE9). It is being developed as an orally administered therapy for patients with sickle cell disease and beta-thalassemia . This compound increases intracellular cyclic guanosine monophosphate levels and has been shown in preclinical studies to increase fetal hemoglobin expression and reduce hemolysis and sickling of red blood cells .
Métodos De Preparación
The synthesis of tovinontrine involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly controlled environment to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Tovinontrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tovinontrine has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase 9 and its effects on cyclic guanosine monophosphate levels.
Biology: Investigated for its role in increasing fetal hemoglobin expression and reducing hemolysis in red blood cells.
Medicine: Being developed as a treatment for sickle cell disease and beta-thalassemia.
Industry: Utilized in the development of new therapeutic agents targeting phosphodiesterase 9.
Mecanismo De Acción
Tovinontrine exerts its effects by inhibiting phosphodiesterase 9, an enzyme that selectively degrades cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases intracellular cyclic guanosine monophosphate levels, leading to various downstream effects. These effects include increased fetal hemoglobin expression, reduced hemolysis, and decreased sickling of red blood cells . The molecular targets and pathways involved in these processes are primarily related to the cyclic guanosine monophosphate signaling pathway .
Comparación Con Compuestos Similares
Tovinontrine is unique in its high selectivity and potency as a phosphodiesterase 9 inhibitor. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which target different phosphodiesterase enzymes. Unlike these compounds, this compound specifically targets phosphodiesterase 9, making it particularly effective for conditions like sickle cell disease and beta-thalassemia . Other similar compounds include:
Sildenafil: A phosphodiesterase 5 inhibitor used to treat erectile dysfunction and pulmonary hypertension.
Tadalafil: Another phosphodiesterase 5 inhibitor with similar uses as sildenafil.
Vardenafil: Also a phosphodiesterase 5 inhibitor used for similar indications.
This compound’s specificity for phosphodiesterase 9 sets it apart from these other inhibitors, providing a unique therapeutic profile for specific medical conditions.
Propiedades
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNPYYVGANHRJ-GDBMZVCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062661-53-2 | |
| Record name | Tovinontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMR-687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOVINONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















